

# An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 5-Fluoro-2-hydroxybenzonitrile

Cat. No.: B1313443

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## Introduction

**5-Fluoro-2-hydroxybenzonitrile** is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including a hydroxyl group, a nitrile group, and a fluorine atom on the benzene ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.

## Physicochemical Properties

**5-Fluoro-2-hydroxybenzonitrile** is a solid at room temperature, typically appearing as a white or off-white powder.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO	[1][2][3]
Molecular Weight	137.11 g/mol	[1][2][3]
CAS Number	91407-41-9	[1][2][3]
Melting Point	121-122 °C	[2]
Appearance	White or off-white powder	[1]
Purity	≥95%	[3]
Topological Polar Surface Area (TPSA)	44.02 Å <sup>2</sup>	[3]
logP	1.40	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	0	[3]

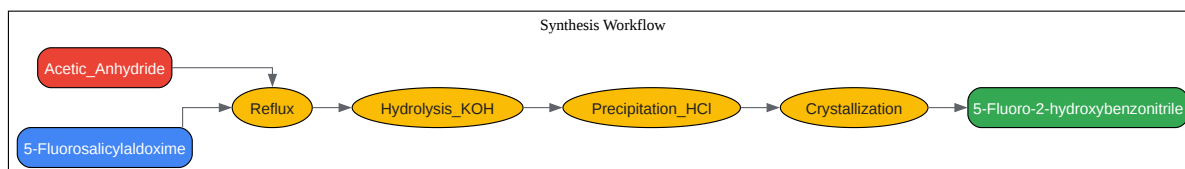
## Synthesis Protocol

A common synthetic route for **5-Fluoro-2-hydroxybenzonitrile** involves the dehydration of 5-fluorosalicylaldoxime.[2]

### Experimental Procedure:

- **Reaction Setup:** Dissolve 5-fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 ml).
- **Reflux:** Heat the mixture to reflux for 5 hours.
- **Solvent Removal:** After the reaction is complete, distill off the acetic anhydride under reduced pressure.
- **Hydrolysis:** To the remaining oily residue, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml). Heat the mixture at 80°C for 2 hours.

- Precipitation: Allow the mixture to cool to room temperature. Add 6N hydrochloric acid (50 ml) and water (200 ml) to precipitate the product.
- Purification: Filter the resulting crystals and recrystallize them from methanol (30 ml) to obtain the final product as acicular crystals (15.6 g).[2]



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Caption: Synthetic workflow for **5-Fluoro-2-hydroxybenzonitrile**.

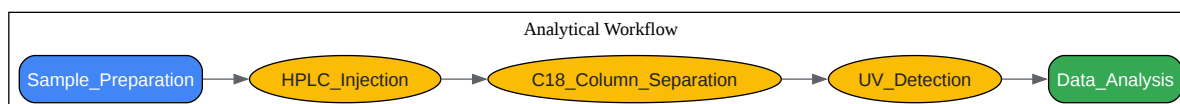
## Analytical Methods

The purity and identity of **5-Fluoro-2-hydroxybenzonitrile** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] While a specific protocol for this compound is not readily available, the following method for the related compound 2-hydroxybenzonitrile can be adapted.[4]

High-Performance Liquid Chromatography (HPLC-UV) - Adapted Protocol:

- Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is suitable.[4]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with an optional addition of 0.1% formic acid to improve peak shape. The exact ratio should be optimized for the best separation.[4]
- Flow Rate: 1.0 mL/min.[4]

- Injection Volume: 10  $\mu$ L.[4]
- Column Temperature: 30  $^{\circ}$ C.[4]
- Detection: UV detection wavelength should be optimized based on the UV spectrum of **5-Fluoro-2-hydroxybenzonitrile**.



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Caption: General workflow for HPLC analysis.

## Biological Activity and Applications

While detailed studies on the specific biological activities of **5-Fluoro-2-hydroxybenzonitrile** are not extensively published, its structural analogs, such as 2-hydroxybenzonitrile, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. [5][6] The mechanism of action for such phenolic compounds often involves the disruption of the bacterial cell membrane.[5]

Furthermore, fluorinated benzonitriles are valuable intermediates in the synthesis of various pharmaceuticals.[7] For instance, derivatives of 2-fluoro-5-nitrobenzonitrile are used to synthesize anti-tumor benzothiophene derivatives.[8] The introduction of a fluorine atom can significantly modulate the biological activity and pharmacokinetic properties of a molecule. Fluoroquinolones, a well-known class of antibiotics, are a prime example of the successful incorporation of fluorine in drug design.[9] Given these precedents, **5-Fluoro-2-hydroxybenzonitrile** holds promise as a scaffold for the development of novel therapeutic agents.

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